2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C14H25NO5 It is characterized by the presence of a pyrrolidine ring substituted with butyl and tert-butyl groups, as well as two ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the esterification of 5-oxopyrrolidine-1,2-dicarboxylic acid with butanol and tert-butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or amides.
Scientific Research Applications
2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate: Similar structure but with an ethyl group instead of a butyl group.
2-O-benzyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: Contains a benzyl group instead of a butyl group.
1-O-tert-butyl 2-O-methyl 5-oxopyrrolidine-1,2-dicarboxylate: Features a methyl group instead of a butyl group.
Uniqueness
2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and tert-butyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-O-butyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-6-9-19-12(17)10-7-8-11(16)15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
NFCKCNIUMRPSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.